molecular formula C8H7BrN2 B2722877 3-Bromo-6-methylpyrazolo[1,5-a]pyridine CAS No. 1824301-67-8

3-Bromo-6-methylpyrazolo[1,5-a]pyridine

Cat. No.: B2722877
CAS No.: 1824301-67-8
M. Wt: 211.062
InChI Key: QUQBHRPPPWMKIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-methylpyrazolo[1,5-a]pyridine is a brominated heterocyclic compound with a pyrazolo[1,5-a]pyridine core. Its structure features a bromine atom at the 3-position and a methyl group at the 6-position (Figure 1). The bromine substituent enhances reactivity for further functionalization, while the methyl group may improve lipophilicity and metabolic stability .

Properties

IUPAC Name

3-bromo-6-methylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-2-3-8-7(9)4-10-11(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQBHRPPPWMKIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)Br)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824301-67-8
Record name 3-bromo-6-methylpyrazolo[1,5-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 6-methylpyrazolo[1,5-a]pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as acetonitrile or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares 3-Bromo-6-methylpyrazolo[1,5-a]pyridine with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
This compound C₇H₆BrN₂ 213.04 Br (C3), CH₃ (C6) Potential kinase inhibitor; synthetic intermediate
3-Bromo-6-fluoropyrazolo[1,5-a]pyridine C₇H₄BrFN₂ 215.02 Br (C3), F (C6) Fluorine enhances electronegativity
3-Bromo-6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine C₁₃H₇BrClF₃N₄ 391.57 Br (C3), CF₃ (C6), Cl (pyridine) PDE4 inhibitor (IC₅₀ = 0.47 μM)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine C₆H₄BrN₃ 198.02 Br (C6) Intermediate for antitumor agents
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₉BrN₂O₂ 277.10 Br (C5), COOEt (C3) Fluorescent probe precursor

Key Observations :

  • Bromine vs.
  • Methyl vs. Trifluoromethyl : The trifluoromethyl group in C₁₃H₇BrClF₃N₄ increases hydrophobicity and metabolic resistance, critical for PDE4 inhibitor activity .
  • Core Modification : Replacing pyrazolo[1,5-a]pyridine with triazolo[1,5-a]pyridine (as in ) alters electronic properties, affecting biological target selectivity.
Kinase Inhibition
  • PDE4 Inhibitors : Pyrazolo[1,5-a]pyridine derivatives with electron-withdrawing groups (e.g., CF₃) show potent PDE4B inhibition (IC₅₀ = 0.0034–0.47 μM) . The methyl group in this compound may enhance membrane permeability, though direct activity data is pending.
  • EGFR Tyrosine Kinase Inhibition: Imidazo[1,5-a]pyridine analogs (e.g., ) demonstrate nanomolar IC₅₀ values, suggesting pyrazolo derivatives could be optimized similarly .
Antibacterial Activity
Fluorescent Probes
  • Ethyl ester derivatives () are precursors for solvatochromic probes, where bromine and methyl groups could tune emission spectra .

Thermodynamic and Kinetic Profiles

  • Binding Affinity : Imidazo[1,5-a]pyridine derivatives bind entropically to papain (Ki = 13.75–99.30 mM) via hydrophobic interactions . The bromine in this compound may facilitate similar binding modes.

Biological Activity

3-Bromo-6-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazolo-pyridine core structure, which contributes to its biological activity. The presence of the bromine substituent at the 3-position and a methyl group at the 6-position enhances its pharmacological profile, making it a valuable scaffold for drug development.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit various cancer cell lines, including those associated with tropomyosin receptor kinases (TRKs). For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promising results in inhibiting TRKA with IC50 values as low as 56 nM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
C03Km-120.304
C03MCF-7>40
C03HUVEC>36.69

The above table illustrates the selective inhibitory effect of compound C03 (a derivative) on cancer cell lines, indicating its potential as a targeted therapy with minimal off-target effects.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy against pathogens remains limited .

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets. It is believed to act as an inhibitor or modulator of various enzymes and receptors. For example, studies have highlighted its ability to inhibit TRK signaling pathways critical for cancer cell proliferation and survival .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that derivatives of this compound demonstrate favorable properties such as good plasma stability and low toxicity profiles. For instance, compound C03 exhibited a half-life greater than 289 minutes and minimal inhibition of cytochrome P450 isoforms, suggesting a low risk of drug-drug interactions .

Table 2: Pharmacokinetic Profile of Compound C03

ParameterValue
Half-life (t1/2)>289.1 min
CYP InhibitionLow (CYP2C9 only)

Case Studies

A notable study evaluated the antitubercular potential of pyrazolo[1,5-a]pyridine derivatives, including those related to this compound. Compounds demonstrated excellent in vitro potency against both drug-susceptible and resistant strains of Mycobacterium tuberculosis, with MIC values significantly lower than established antibiotics .

Table 3: Antitubercular Activity Against Mycobacterium tuberculosis

CompoundMIC (μg/mL)Resistance Type
6j<0.002Susceptible
6j<0.465INH-resistant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.